2-(2-Methylpropanoyl)cycloheptan-1-one
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Overview
Description
2-(2-Methylpropanoyl)cycloheptan-1-one is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is characterized by a cycloheptanone ring substituted with a 2-methylpropanoyl group at the second position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanoyl)cycloheptan-1-one typically involves the acylation of cycloheptanone with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cycloheptanone+2-Methylpropanoyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropanoyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylpropanoyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropanoyl)cycloheptan-1-one depends on the specific reaction or application. In general, the compound can act as an electrophile in nucleophilic addition or substitution reactions. The cycloheptanone ring provides a stable framework, while the 2-methylpropanoyl group can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: The parent compound without the 2-methylpropanoyl group.
2-Methylcycloheptanone: A similar compound with a methyl group instead of a 2-methylpropanoyl group.
2-(2-Methylpropanoyl)cyclohexan-1-one: A compound with a cyclohexanone ring instead of a cycloheptanone ring.
Uniqueness
2-(2-Methylpropanoyl)cycloheptan-1-one is unique due to the presence of both a cycloheptanone ring and a 2-methylpropanoyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H18O2 |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(2-methylpropanoyl)cycloheptan-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(2)11(13)9-6-4-3-5-7-10(9)12/h8-9H,3-7H2,1-2H3 |
InChI Key |
XZOFBVSEEBMFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCCCC1=O |
Origin of Product |
United States |
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